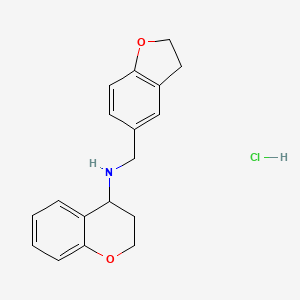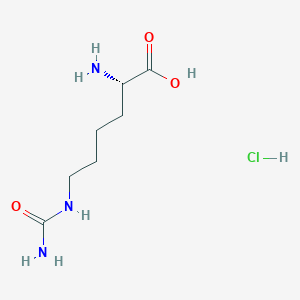
(3-Methylmorpholin-4-yl)-pyrazin-2-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methylmorpholin-4-yl)-pyrazin-2-ylmethanone is a chemical compound that has gained significant attention in the field of scientific research. The compound is commonly known as MPM-2 and has been studied extensively for its potential use in various applications. In
作用機序
The mechanism of action of MPM-2 is not fully understood. However, it is believed that the compound works by inhibiting certain enzymes and proteins that are involved in the development and progression of cancer and neurodegenerative diseases. MPM-2 has been shown to inhibit the activity of certain kinases and phosphatases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
MPM-2 has been shown to have several biochemical and physiological effects. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. MPM-2 has also been shown to reduce inflammation and oxidative stress in the brain, which can contribute to the development of neurodegenerative diseases. Additionally, MPM-2 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using MPM-2 in lab experiments is its potent anticancer and neuroprotective properties. The compound has been shown to be effective in reducing tumor growth and preventing the formation of beta-amyloid plaques in the brain. However, one of the limitations of using MPM-2 in lab experiments is its low solubility in water, which can make it difficult to administer to animals or cells.
将来の方向性
There are several future directions for research on MPM-2. One area of research is the development of more efficient synthesis methods for the compound. Another area of research is the investigation of the compound's potential use in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of MPM-2 and its potential side effects.
合成法
The synthesis of MPM-2 involves the reaction of 3-methylmorpholine with pyrazin-2-ylmethanone in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the product is purified using chromatographic techniques. The yield of the reaction varies depending on the reaction conditions and the purity of the starting materials.
科学的研究の応用
MPM-2 has been extensively studied for its potential use in various scientific research applications. The compound has been shown to have potent anticancer properties and has been studied for its potential use in cancer therapy. MPM-2 has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. The compound has been shown to have neuroprotective properties and can prevent the formation of beta-amyloid plaques in the brain.
特性
IUPAC Name |
(3-methylmorpholin-4-yl)-pyrazin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-8-7-15-5-4-13(8)10(14)9-6-11-2-3-12-9/h2-3,6,8H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLNZWFJNVRCBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Phenyl-1-[3-(2,2,2-trifluoroethoxy)propanoyl]-1,4-diazepan-5-one](/img/structure/B7570840.png)
![1-[(1-Ethylpyrrolidin-3-yl)methyl]-3-[6-(2-methoxyethoxy)pyridin-3-yl]urea](/img/structure/B7570849.png)


![1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-N-[[5-(4-fluorophenyl)furan-2-yl]methyl]ethanamine](/img/structure/B7570877.png)
![2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B7570892.png)
![2-(difluoromethylsulfonyl)-N-[[2-(methoxymethyl)phenyl]methyl]aniline](/img/structure/B7570896.png)
![2-[(1-Phenylpyrazol-3-yl)methylamino]pyridine-3-carbonitrile](/img/structure/B7570903.png)

![5-[(5-Bromothiophen-2-yl)sulfonylamino]-2-chlorobenzoic acid](/img/structure/B7570915.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylisoquinoline-4-carboxamide](/img/structure/B7570916.png)